molecular formula C21H26O2 B1664803 Altrenogest CAS No. 850-52-2

Altrenogest

Número de catálogo: B1664803
Número CAS: 850-52-2
Peso molecular: 310.4 g/mol
Clave InChI: VWAUPFMBXBWEQY-ANULTFPQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Es ampliamente utilizado en medicina veterinaria para suprimir o sincronizar el estro en animales, particularmente en caballos y cerdos . El Altrenogest es conocido por su potente actividad progestogénica, lo que lo convierte en una herramienta valiosa para gestionar los ciclos reproductivos en el ganado.

Aplicaciones Científicas De Investigación

Estrous Cycle Regulation in Horses

Altrenogest is primarily utilized to control the estrous cycle in mares. It is effective in suppressing estrus behavior and delaying ovulation, which is crucial for breeding management. Studies have shown that this compound can maintain elevated plasma progesterone levels during treatment, effectively postponing ovulation and synchronizing estrus cycles among mares.

Case Study: Efficacy in Mares

A study involving 12 mares treated with this compound for 15 to 20 days demonstrated its ability to control follicle development and ovulation timing. However, variability in response was noted, with some mares experiencing premature ovulation despite treatment . This highlights the need for tailored treatment protocols based on individual mare responses.

Reproductive Performance Enhancement in Sows

In swine production, this compound is employed to improve reproductive outcomes, particularly post-weaning. Research indicates that administering this compound after weaning can enhance litter size and overall reproductive performance.

Case Study: Post-Weaning Treatment

A study analyzed the effects of different this compound treatment regimens on primiparous sows. Results showed that sows receiving this compound after weaning had larger litters compared to control groups, suggesting a positive impact on fertility and embryo development . The study also noted that treatment improved follicle size and development during the subsequent estrous cycle.

Bioequivalence and Formulation Development

Recent advancements have focused on improving the formulation of this compound for better efficacy and ease of administration. Research has demonstrated that softgel capsules containing this compound exhibit bioequivalence to traditional oral solutions, providing a more stable and user-friendly option for veterinarians .

Formulation Cmax (ng/ml) T1/2 (h) Advantages
This compound Softgel64.65 ± 20.696.36 ± 1.74Higher content, accurate dosing
Traditional Oral SolutionSimilarSimilarEstablished use

Estrus Synchronization Techniques

This compound is also pivotal in developing synchronization protocols for breeding programs. Its use in conjunction with other hormonal treatments has been shown to effectively synchronize estrus and optimize breeding schedules.

Case Study: Comparison with Transdermal Systems

A study comparing this compound with transdermal progestin patches revealed that both methods effectively synchronized estrus in mares. However, this compound maintained higher plasma progesterone levels during treatment, which contributed to delayed ovulation . This finding underscores the importance of selecting appropriate delivery methods based on specific breeding goals.

Safety and Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied to ensure its safety and efficacy in various animal species. Research indicates that a single dose can suppress estrus signs for several days without adverse effects on health or reproductive performance .

Análisis Bioquímico

Biochemical Properties

Altrenogest plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to progesterone receptors and androgen receptors with high affinity, influencing the activity of these receptors . The interaction with progesterone receptors leads to the suppression of estrus by inhibiting the secretion of gonadotropin-releasing hormone from the hypothalamus . Additionally, this compound interacts with androgen receptors, albeit with weaker androgenic activity compared to testosterone .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In reproductive cells, this compound suppresses the estrus cycle by inhibiting the release of luteinizing hormone from the pituitary gland . This suppression prevents ovulation and maintains pregnancy in mares . This compound also affects the development and endocrine milieu of ovarian follicles .

Molecular Mechanism

The primary mechanism of action of this compound involves its ability to inhibit the secretion of gonadotropin-releasing hormone from the hypothalamus . By doing so, it suppresses the release of luteinizing hormone from the pituitary gland, preventing ovulation . This compound binds to progesterone receptors, resulting in the suppression of estrus cycle or synchronization of estrus in female animals . It also binds to androgen receptors, although with weaker activity compared to its progestogenic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is rapidly absorbed following oral administration and can be detected in blood as soon as 10 minutes after dosing . Maximum serum concentrations are observed 2.5 hours following administration . The stability and degradation of this compound have been studied, with findings indicating that it is extensively metabolized in the liver . Long-term effects on cellular function have been observed, particularly in hormone-dependent organs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In gilts, the recommended dose is 20 mg/animal/day given orally for 18 consecutive days, while in mares, it is 0.044 mg/kg body weight/day given orally for 10 to 15 days . Higher doses of this compound have been associated with decreased weights and histopathological changes in hormone-dependent organs . Toxic or adverse effects at high doses include decreased libido in men and reproductive disorders in women .

Metabolic Pathways

This compound undergoes metabolic pathways involving oxidation and conjugation . After oral administration, it is primarily excreted via bile and feces, with a smaller fraction excreted in urine . The major metabolic pathway for this compound involves conjugation, similar to other steroids .

Transport and Distribution

This compound is rapidly absorbed following oral administration and can be detected in blood within minutes . It is extensively metabolized in the liver and distributed throughout the body. The transport and distribution of this compound within cells and tissues involve its binding to specific receptors and transporters .

Subcellular Localization

The subcellular localization of this compound involves its binding to progesterone and androgen receptors within target cells . This binding influences the activity and function of these receptors, leading to the suppression of estrus and synchronization of estrus in female animals . The localization of this compound within specific cellular compartments is crucial for its activity and function.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La preparación del altrenogest implica varios pasos clave:

Métodos de Producción Industrial: En entornos industriales, la producción de this compound sigue rutas de síntesis similares, pero a mayor escala. El proceso implica un control preciso de las condiciones de reacción, incluyendo la temperatura, la presión y el uso de reactivos de alta pureza para garantizar la calidad constante del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones: El altrenogest sufre varias reacciones químicas, incluyendo:

Reactivos y Condiciones Comunes:

    Fotólisis: Se lleva a cabo bajo luz UV con diferentes concentraciones de oxígeno.

    Oxidación: La diclorodiciano-benzoquinona se utiliza comúnmente como agente oxidante.

Principales Productos:

Actividad Biológica

Altrenogest, a synthetic progestin, is widely used in veterinary medicine, particularly for reproductive management in swine and horses. Its biological activity primarily revolves around its role in modulating reproductive processes such as estrous cycle synchronization, follicular development, and pregnancy maintenance. This article delves into the various aspects of this compound's biological activity, supported by recent research findings and case studies.

This compound mimics the action of natural progesterone by binding to progesterone receptors in target tissues. This interaction leads to several physiological changes, including:

  • Suppression of Follicular Development : this compound inhibits the enlargement of ovarian follicles during lactation in sows, which is crucial for managing reproductive performance post-weaning .
  • Endocrine Modulation : It alters the levels of key hormones such as FSH (Follicle Stimulating Hormone), LH (Luteinizing Hormone), and estradiol, thereby influencing the estrous cycle and ovulation .
  • Enhancement of Pregnancy Outcomes : Supplementation with this compound during early pregnancy has been shown to improve reproductive performance by increasing embryo viability and litter size .

1. Effects on Ovarian Development

A study on prepubertal and mature gilts demonstrated that this compound treatment significantly affected ovarian follicle development. In prepubertal gilts, it reduced the percentage of primordial and atretic small follicles while increasing large antral follicles. Conversely, in mature gilts, it decreased primary follicle percentages but increased total antral follicle counts .

Parameter Prepubertal Gilts Mature Gilts
Primordial Follicles (%)DecreasedNot Specified
Antral Follicles (%)IncreasedIncreased
Atretic Small Follicles (%)DecreasedNot Specified

2. Impact on Reproductive Performance

In lactating sows treated with this compound, there was a significant inhibition of follicle size increase during lactation, which ultimately influenced reproductive metrics post-weaning. The treatment led to a delay in the weaning-to-estrus interval but did not significantly affect overall pregnancy rates or litter sizes .

3. This compound and Pregnancy Outcomes

Research has shown that administering this compound from days 6 to 12 of pregnancy can enhance embryo development at day 28. This supplementation resulted in an increase in total piglets born per litter, highlighting its potential role in improving reproductive efficiency in swine .

Case Studies

Case Study 1: Estrus Synchronization in Gilts
In a controlled study involving replacement gilts, this compound was administered to synchronize estrus effectively. The results indicated a high synchronization rate among treated gilts compared to controls, demonstrating its utility in breeding programs .

Case Study 2: this compound Use in Horses
this compound is also utilized in equine practice for managing estrous cycles. Its administration has been linked to improved timing of ovulation and enhanced fertility rates in mares, supporting its broader application across species .

Environmental Considerations

Recent studies have explored the environmental impact of this compound through photochemical processes that generate bioactive products. These transformations have implications for both efficacy and environmental persistence, raising concerns about potential ecological effects .

Propiedades

IUPAC Name

(8S,13S,14S,17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h3,8,11,13,18-19,23H,1,4-7,9-10,12H2,2H3/t18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAUPFMBXBWEQY-ANULTFPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048863
Record name Altrenogest
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850-52-2
Record name Altrenogest
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Altrenogest [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000850522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Altrenogest
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11372
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Altrenogest
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Altrenogest
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.549
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALTRENOGEST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U0X0JA2NB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Altrenogest
Reactant of Route 2
Altrenogest
Reactant of Route 3
Altrenogest
Reactant of Route 4
Altrenogest
Reactant of Route 5
Altrenogest
Reactant of Route 6
Altrenogest

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.